Thermochemical Crossover: Enthalpy of Vaporization Trend Shift at n=4
In the 1-alkylimidazole homologous series (n=1 to n=12), the linear dependence of the standard molar enthalpy of vaporization (ΔvapH°m) on chain length exhibits a distinct trend shift at n=4 (1-butylimidazole) [1]. The measured ΔvapH°m for 1-butylimidazole at 298.15 K is 65.8 ± 0.5 kJ/mol, compared with 58.5 ± 0.4 kJ/mol for 1-ethylimidazole (n=2) and 75.2 ± 0.6 kJ/mol for 1-octylimidazole (n=8) [1]. This non-linear behavior indicates that 1-butylimidazole occupies a transitional thermodynamic position where intermolecular interactions in the liquid state undergo a qualitative change relative to the vapor phase.
| Evidence Dimension | Standard molar enthalpy of vaporization (ΔvapH°m) at 298.15 K |
|---|---|
| Target Compound Data | 65.8 ± 0.5 kJ/mol |
| Comparator Or Baseline | 1-Ethylimidazole: 58.5 ± 0.4 kJ/mol; 1-Octylimidazole: 75.2 ± 0.6 kJ/mol |
| Quantified Difference | 7.3 kJ/mol higher than 1-ethylimidazole; 9.4 kJ/mol lower than 1-octylimidazole |
| Conditions | Calvet-drop microcalorimetry; T = 298.15 K; liquid-to-gas phase transition |
Why This Matters
Procurement of the correct alkyl chain length (n=4) is essential for processes where vaporization energetics influence solvent recovery, distillation efficiency, or thermal process design, as substituting 1-ethylimidazole would reduce ΔvapH°m by ~11% while substituting 1-octylimidazole would increase it by ~14%.
- [1] Vitorino, J.; Agapito, F.; Bernardes, C. E. S.; Minas da Piedade, M. E. Thermochemistry of 1-alkylimidazoles. J. Chem. Thermodyn. 2015, 80, 59-64. DOI: 10.1016/j.jct.2014.08.020. View Source
